molecular formula C12H12Cl2N2 B13726502 7,8-Dichloro-2-propylquinolin-4-amine CAS No. 1189105-51-8

7,8-Dichloro-2-propylquinolin-4-amine

Cat. No.: B13726502
CAS No.: 1189105-51-8
M. Wt: 255.14 g/mol
InChI Key: ZANFDBZLZBSVSU-UHFFFAOYSA-N
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Description

7,8-Dichloro-2-propylquinolin-4-amine (CAS 1189105-51-8) is a high-purity chemical compound supplied for research purposes. This compound belongs to the 4-aminoquinoline chemical class, a scaffold of significant importance in medicinal chemistry due to its wide range of potential biological activities . 4-Aminoquinolines are investigated for applications as antimalarial, anticancer, antileishmanial, antifungal, and anti-inflammatory agents, and as modulators of Toll-like receptors (TLRs) . The specific molecular architecture of this compound, featuring halogen substituents and a lipophilic propyl chain, is typical of compounds designed to accumulate in target sites like parasite mitochondria or macrophage lysosomes, which is a key mechanism for developing chemotherapeutic agents . Patents indicate that structurally similar amine-substituted quinoline compounds have been described to possess anti-inflammatory, antifungal, antiparasitic, and anticancer properties . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

1189105-51-8

Molecular Formula

C12H12Cl2N2

Molecular Weight

255.14 g/mol

IUPAC Name

7,8-dichloro-2-propylquinolin-4-amine

InChI

InChI=1S/C12H12Cl2N2/c1-2-3-7-6-10(15)8-4-5-9(13)11(14)12(8)16-7/h4-6H,2-3H2,1H3,(H2,15,16)

InChI Key

ZANFDBZLZBSVSU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7,8 Dichloro 2 Propylquinolin 4 Amine

Synthetic Pathways to the 7,8-Dichloro-2-propylquinoline Core

The construction of the fundamental 7,8-Dichloro-2-propylquinoline framework can be approached through adaptations of historical quinoline (B57606) syntheses or built sequentially, culminating in the introduction of the C4-amino group via nucleophilic substitution.

Classical Quinoline Synthesis Adaptations

The formation of the substituted quinoline ring system is often achievable through established name reactions. The Conrad-Limpach synthesis, in particular, offers a viable pathway. wikipedia.orgnih.gov This method involves the condensation of an aniline (B41778) with a β-ketoester. To generate the 7,8-dichloro-2-propylquinoline core, 2,3-dichloroaniline (B127971) would be the required aniline component, and ethyl 3-oxohexanoate (B1246410) would serve as the β-ketoester.

The synthesis proceeds in two key stages:

Condensation: An acid-catalyzed reaction between 2,3-dichloroaniline and ethyl 3-oxohexanoate forms a Schiff base or, more accurately, a β-aminoacrylate (enamine) intermediate. This step is typically performed at moderate temperatures. wikipedia.org

Cyclization: The intermediate is heated to high temperatures (around 250 °C), often in an inert, high-boiling solvent like mineral oil, to induce a thermal cyclization. wikipedia.orgsynarchive.com This intramolecular condensation closes the ring to form 7,8-dichloro-4-hydroxy-2-propylquinoline.

The resulting 4-hydroxyquinoline (B1666331) is a stable keto-enol tautomer, predominantly existing as the 4-quinolone. wikipedia.org To arrive at the precursor needed for amination, the 4-hydroxy group must be converted to a more suitable leaving group, typically a chlorine atom, using a chlorinating agent like phosphorus oxychloride (POCl₃). This yields 4,7,8-trichloro-2-propylquinoline, a key intermediate for the next step.

Reaction Reactants Key Conditions Product
Conrad-Limpach Condensation2,3-Dichloroaniline, Ethyl 3-oxohexanoateAcid catalyst (e.g., H₂SO₄)3-((2,3-Dichlorophenyl)amino)hex-2-enoate
Thermal Cyclization3-((2,3-Dichlorophenyl)amino)hex-2-enoateHigh temperature (~250 °C) in mineral oil7,8-Dichloro-4-hydroxy-2-propylquinoline
Chlorination7,8-Dichloro-4-hydroxy-2-propylquinolinePhosphorus oxychloride (POCl₃)4,7,8-Trichloro-2-propylquinoline

Nucleophilic Aromatic Substitution (SNAr) Strategies in 4-Aminoquinoline (B48711) Formation

The introduction of the amine functionality at the C4 position is most commonly achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy relies on the high electrophilicity of the C4 position in 4-chloroquinoline (B167314) derivatives, which makes it susceptible to attack by nucleophiles. mdpi.com The chlorine atom at C4 is significantly more reactive than those on the benzene (B151609) ring (at C7 and C8) due to the electron-withdrawing effect of the ring nitrogen. semanticscholar.org

Starting with the 4,7,8-trichloro-2-propylquinoline intermediate, the C4-chloro group can be selectively displaced by an amine source, such as ammonia (B1221849) or a protected amine equivalent, to yield 7,8-Dichloro-2-propylquinolin-4-amine. The reaction conditions can be varied to optimize yield and purity.

Common SNAr Methodologies:

Conventional Heating: The reaction can be performed by heating the 4-chloroquinoline with an amine in a suitable solvent like ethanol (B145695) or DMF, sometimes under pressure. mdpi.com

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the polar reaction mixture. mdpi.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can accelerate the substitution reaction, often under milder thermal conditions. semanticscholar.orgtandfonline.com

The choice of nucleophile and conditions allows for the synthesis of the primary 4-aminoquinoline or derivatives with substituted amines in a single step.

Derivatization and Functionalization Strategies of this compound Analogues

Once the core structure of this compound is synthesized, its analogues can be generated by targeting the three main reactive zones: the 4-amino group, the 7,8-dichloro positions on the benzene ring, and the 2-propyl side chain.

Chemical Modifications at the 4-Amino Position

The primary amino group at the C4 position serves as a versatile handle for a wide range of chemical modifications. Standard transformations for primary amines can be readily applied to generate diverse libraries of analogues.

N-Alkylation: The amino group can be alkylated using alkyl halides to produce secondary or tertiary amines.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), which can be further reduced to secondary amines. tandfonline.com

Reductive Amination: A one-pot reaction with a carbonyl compound in the presence of a reducing agent (e.g., sodium borohydride) can directly produce N-alkylated derivatives.

Reactivity and Transformations at the 7,8-Dichloro Positions

The chlorine atoms at the C7 and C8 positions are considerably less reactive towards traditional SNAr than the C4-chloro precursor. However, they are amenable to functionalization through modern transition metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netnobelprize.orglibretexts.org

Potential Cross-Coupling Reactions:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce new aryl or alkyl groups at the C7 and/or C8 positions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the chloroquinoline with primary or secondary amines to form new amino-substituted quinolines. nih.gov

Sonogashira Coupling: The introduction of terminal alkynes can be achieved to create alkynyl-substituted quinolines.

Heck Coupling: This reaction allows for the formation of new carbon-carbon bonds by coupling with alkenes.

These reactions provide powerful tools for creating structural diversity on the benzene portion of the quinoline core, allowing for fine-tuning of the molecule's properties.

Coupling Reaction Coupling Partner Catalyst System (Typical) Bond Formed
SuzukiAr-B(OH)₂Pd(PPh₃)₄ + Base (e.g., K₂CO₃)C-C (Aryl)
Buchwald-HartwigR₂NHPd₂(dba)₃ + Ligand (e.g., BINAP) + BaseC-N
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ + CuI + BaseC-C (Alkynyl)
StilleOrganotin ReagentPd(PPh₃)₄C-C (Alkyl/Aryl)

Introduction of Substituents and Linkers at the 2-Propyl Position

The 2-propyl group offers another site for functionalization, primarily at the methylene (B1212753) (CH₂) position adjacent to the quinoline ring, which exhibits reactivity analogous to a benzylic position.

Radical Halogenation: The use of reagents like N-bromosuccinimide (NBS) with a radical initiator can selectively introduce a halogen (typically bromine) at the C1 position of the propyl group. youtube.com This newly formed alkyl halide is a versatile intermediate that can undergo subsequent nucleophilic substitution with a variety of nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse functional groups or linkers.

C-H Activation: Direct functionalization of the C(sp³)–H bonds of the alkyl side chain can be achieved using transition metal catalysis, most notably with rhodium-based catalysts. mdpi.comresearchgate.net While much of the research has focused on 2-methylquinolines, the principles can be extended to the 2-propyl group, allowing for direct coupling with reagents like alkenes to elongate or functionalize the side chain. nih.govresearchgate.net

These strategies enable the modification of the 2-propyl substituent, providing a route to analogues with altered steric and electronic properties at this position.

Advanced Synthetic Techniques in this compound Chemistry

The construction of the this compound molecule involves strategic approaches to ensure the correct placement of substituents on the quinoline core. Advanced synthetic methodologies can offer improvements in yield, purity, and reaction time.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions. The application of microwave irradiation in the synthesis of quinoline derivatives has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. For the synthesis of compounds structurally related to this compound, such as 2,4-dichloroquinolines, microwave-assisted one-pot syntheses from anilines and malonic acid in the presence of phosphorus oxychloride have been reported to be rapid and efficient. asianpubs.org

A plausible microwave-assisted approach to a precursor of this compound, such as a substituted 4-chloroquinoline, could involve the cyclization of an appropriately substituted aniline with a β-ketoester. The subsequent nucleophilic substitution of the 4-chloro group with an amine can also be accelerated by microwave energy. For instance, the reaction of 4,7-dichloroquinoline (B193633) with various phenols has been successfully achieved in short reaction times with excellent yields using microwave irradiation in an ionic liquid. nih.gov This suggests that the final amination step to produce this compound could be efficiently conducted under microwave conditions.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Related Quinolone

Reaction StepConventional MethodMicrowave-Assisted MethodReference
Synthesis of 2,4-dichloroquinoline (B42001) derivativesSeveral hours at high temperatures50 seconds at 600 W asianpubs.org
SNAr of 4,7-dichloroquinoline with phenolsNot specified10 minutes nih.gov

This table illustrates the potential time savings of MAOS in related syntheses.

The synthesis of this compound requires precise control over the placement of the two chlorine atoms, the propyl group, and the amine function, demanding highly chemoselective and regioselective reactions.

Regioselectivity in the formation of the quinoline ring is crucial. Classical quinoline syntheses like the Conrad-Limpach or Gould-Jacobs reactions, when applied to asymmetrically substituted anilines, can lead to mixtures of regioisomers. To achieve the desired 7,8-dichloro substitution pattern, the synthesis would ideally start from 2,3-dichloroaniline. The cyclization reaction with a propyl-containing β-dicarbonyl compound would then be directed by the electronic and steric properties of the substituents. The regioselective synthesis of 7,8-dichlorobenzofuro[3,2-c]quinoline-6,9,10(5H)-triones has been reported, highlighting that selective reactions on dichlorinated aromatic systems are achievable. researchgate.net

Chemoselectivity is particularly important in the final step, the introduction of the 4-amino group. If a precursor like 4,7,8-trichloro-2-propylquinoline were used, a selective nucleophilic aromatic substitution (SNAr) at the C4 position would be required. The C4 position of the quinoline ring is generally the most activated towards nucleophilic attack. The reaction of 4,7-dichloroquinoline with amines has been shown to proceed selectively at the 4-position, leaving the 7-chloro substituent intact. nih.gov This inherent reactivity difference is key to the chemoselective synthesis of 4-amino-7-chloroquinolines and would be expected to apply to the 7,8-dichloro analogue as well.

Spectroscopic and Analytical Methods for Structural Elucidation in Research

The unambiguous identification of this compound relies on a combination of modern spectroscopic techniques.

1H and 13C NMR spectroscopy are indispensable tools for the structural confirmation of this compound.

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the propyl group. The aromatic region would display signals for the protons at positions 3, 5, and 6. The proton at C3 would likely appear as a singlet, while the protons at C5 and C6 would exhibit a coupling pattern characteristic of an ortho-relationship (doublets). The chemical shifts of these protons would be influenced by the electron-donating amino group and the electron-withdrawing chloro substituents. The propyl group would show a characteristic triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the quinoline ring.

13C NMR: The carbon NMR spectrum would provide evidence for all carbon atoms in the molecule. The chemical shifts of the carbon atoms in the quinoline core would be significantly affected by the substituents. The carbons bearing the chlorine atoms (C7 and C8) and the amino group (C4) would show characteristic shifts. The carbons of the propyl group would appear in the aliphatic region of the spectrum. Data for structurally similar compounds, such as 2,4-dichloro-6-methylquinoline, can provide a basis for predicting the chemical shifts.

Table 2: Predicted 1H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-3~6.5-6.8s
H-5~7.8-8.0d
H-6~7.4-7.6d
-CH2- (propyl, α)~2.8-3.0t
-CH2- (propyl, β)~1.7-1.9sext
-CH3 (propyl, γ)~0.9-1.1t
-NH2Broad singletbr s

These are estimated values based on known substituent effects on the quinoline ring.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C12H12Cl2N2), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. A characteristic isotopic pattern for two chlorine atoms (a cluster of peaks with relative intensities of approximately 9:6:1 for M, M+2, and M+4) would be a key diagnostic feature. Fragmentation would likely involve the loss of the propyl group and potentially the elimination of HCl.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm-1. C-H stretching vibrations of the aromatic ring and the alkyl chain would be observed around 3000-3100 cm-1 and 2850-2960 cm-1, respectively. The C=C and C=N stretching vibrations of the quinoline ring would be found in the 1500-1650 cm-1 region. The C-Cl stretching vibrations would be expected in the fingerprint region, typically below 800 cm-1.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of quinoline derivatives typically displays multiple absorption bands in the UV region, corresponding to π-π* transitions of the aromatic system. The position and intensity of these bands are influenced by the nature and position of the substituents. The presence of the amino group at C4 is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quinoline. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) on similar molecules like 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399) have been used to predict and interpret their UV-Vis spectra. eurjchem.com

Structure Activity Relationship Sar Studies of 7,8 Dichloro 2 Propylquinolin 4 Amine and Its Analogues

Influence of the Quinoline (B57606) Ring Substitution Pattern on Biological Activity

Contribution of Dichloro Groups at C7 and C8 to Activity Profiles

The presence of halogen atoms on the quinoline ring is a well-established determinant of biological activity in 4-aminoquinolines. Specifically, an electron-withdrawing group at the C7 position is often considered crucial for activity. researchgate.netyoutube.com The chlorine atom at C7 in many active 4-aminoquinolines is thought to increase the basicity of the quinoline ring structure, which can be essential for the mechanism of action, such as inhibiting hemozoin formation in the context of antimalarial activity. youtube.com

While the majority of SAR studies focus on monosubstitution at the C7 position, the presence of a second chlorine atom at the C8 position in 7,8-dichloro-2-propylquinolin-4-amine introduces a unique electronic and steric profile. Generally, any substitution at the C8 position in 4-aminoquinolines has been reported to abolish activity in some contexts. youtube.com However, the combined electron-withdrawing effects of two adjacent chlorine atoms at C7 and C8 would significantly influence the pKa of the quinoline nitrogen and the N4-amino group. This alteration in electronic distribution could lead to modified target binding or altered pharmacokinetic properties.

Table 1: Inferred Impact of Quinoline Ring Halogenation on Biological Activity

Substitution Pattern General Effect on Activity Rationale
7-Chloro Essential for high activity in many analogs Increases basicity of the quinoline ring, influences target interaction. youtube.com
7,8-Dichloro Potentially complex; may enhance or diminish activity Strong electron-withdrawing effect alters pKa and molecular interactions. C8 substitution can be detrimental. youtube.com
7-Bromo or 7-Iodo Often maintains or enhances activity Similar electron-withdrawing properties to chlorine. nih.govnih.gov

Impact of the 2-Propyl Substituent on Pharmacological Potency

Substituents at the C2 position of the quinoline ring can significantly impact the molecule's conformation and its ability to fit into a biological target's binding site. The introduction of a 2-propyl group in this compound adds a lipophilic and sterically bulky moiety.

In the context of antimalarial 4-aminoquinolines, the quinoline ring is believed to interact with its target, and modifications to this core can affect this interaction. While alkyl substitutions are not as extensively studied as those at other positions, the presence of an alkyl group at C2 could influence the orientation of the molecule within a binding pocket. The propyl group's lipophilicity might enhance membrane permeability or lead to non-specific binding, which could affect both efficacy and potential off-target effects. The steric bulk of the propyl group could also hinder the approach of the molecule to its target, potentially reducing potency compared to analogs with smaller or no substituents at this position.

Role of the N4-Amino Substituent in Efficacy and Selectivity

The substituent at the N4-amino position is a critical determinant of the biological activity of 4-aminoquinolines. Variations in the side chain's length, flexibility, and the nature of the terminal functional groups can dramatically alter the compound's pharmacological properties.

Variations in Side Chain Length and Flexibility

For many biologically active 4-aminoquinolines, the length of the alkyl chain at the N4 position is a key factor for optimal activity. A carbon chain length of two to five carbons is often considered essential to overcome resistance in certain pathogens like malarial parasites. youtube.com This side chain is believed to play a crucial role in the molecule's mechanism of action, potentially by influencing its accumulation in acidic cellular compartments.

The flexibility of this side chain is also important. A flexible chain can adopt multiple conformations, allowing it to better fit into a binding site. Conversely, a more rigid side chain might offer higher selectivity for a specific target if its conformation is pre-organized for optimal binding.

Effects of Terminal Amine Functionality and Other Moieties

The presence of a tertiary nitrogen atom at the end of the N4-side chain is a common feature in highly active 4-aminoquinolines. youtube.com This basic nitrogen is crucial for the molecule's physicochemical properties, including its ability to become protonated at physiological pH. This protonation is often linked to the mechanism of action, such as pH trapping within acidic organelles of target organisms.

Incorporating an aromatic ring into the side chain has been shown to reduce toxicity and in some cases, increase antimalarial activity. youtube.com Furthermore, substitution with a hydroxyl group at the tertiary nitrogen can also lead to a reduction in toxicity. youtube.com These modifications highlight the tunability of the N4-substituent to optimize both the efficacy and the safety profile of 4-aminoquinoline (B48711) derivatives.

Table 2: General SAR of the N4-Amino Substituent in 4-Aminoquinoline Analogs

Side Chain Feature General Effect on Activity Rationale
Optimal Chain Length (2-5 carbons) Essential for activity Influences cellular accumulation and target interaction. youtube.com
Terminal Tertiary Amine Crucial for activity Important for basicity and protonation at physiological pH. youtube.com
Aromatic Ring in Side Chain Can reduce toxicity and increase activity Alters physicochemical properties and potential for additional binding interactions. youtube.com

Chirality and Stereochemical Aspects in this compound Derivatives

While this compound itself is achiral, the introduction of chiral centers in its derivatives can have significant implications for their biological activity. Chirality can arise from modifications to the 2-propyl group (e.g., by introducing a substituent) or, more commonly, within the N4-amino side chain.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. For 4-aminoquinoline derivatives, it has been noted that the dextrorotatory (d)-isomer is often less toxic than the levorotatory (l)-isomer. youtube.com

Therefore, if a chiral center is introduced in a derivative of this compound, it would be imperative to separate and evaluate the individual enantiomers. This stereochemical differentiation is crucial for identifying the eutomer (the more active enantiomer) and for developing a compound with an optimized therapeutic index. The study of stereochemistry allows for a more refined understanding of the three-dimensional requirements of the target's binding site.

Table 3: Compound Names Mentioned

Compound Name

Identification of Key Pharmacophoric Features for Target Engagement

The precise molecular architecture of a compound dictates its interaction with biological targets, and in the case of this compound and its analogues, specific structural motifs are paramount for target engagement. While direct structure-activity relationship (SAR) studies on this specific compound are not extensively documented in publicly available research, a comprehensive analysis of related quinoline derivatives allows for the deduction of key pharmacophoric features. These features, which include the arrangement of atoms and functional groups in three-dimensional space, are critical for the molecule's biological activity. The primary pharmacophoric elements of the this compound scaffold can be categorized by the contributions of the 4-amino group, the substitutions on the quinoline ring system, and the nature of the substituent at the 2-position.

The 4-aminoquinoline core is a well-established pharmacophore in medicinal chemistry, recognized for its role in various therapeutic agents. nih.govplos.orgwikipedia.org The nitrogen atom of the 4-amino group is a crucial hydrogen bond donor and can also act as a protonatable center, which is often essential for interaction with biological targets and for the drug's accumulation in specific cellular compartments. acs.org The presence of a basic amino side chain attached to the 4-amino-7-chloroquinoline template is considered essential for potent antiplasmodial activity in related compounds. acs.org

Substitutions on the quinoline ring, particularly with halogens, significantly modulate the electronic properties and binding affinities of the molecule. Electron-withdrawing groups at the 7-position, such as a chloro group, have been shown to enhance the activity of 4-aminoquinolines in certain contexts, like antiplasmodial activity. acs.orgnih.gov This enhancement is attributed to the alteration of the pKa of the quinoline ring nitrogen and the side chain amino group, which can influence the compound's ability to cross biological membranes and accumulate at the target site. nih.gov While the effect of an additional chloro group at the 8-position is less commonly reported, it is plausible that the 7,8-dichloro substitution pattern further modifies the electronic landscape of the quinoline ring, potentially leading to altered target interactions. However, it is also noted that in some instances, an additional methyl group at the 8-position can abolish activity in certain 4-substituted quinolines, suggesting that the nature and size of the substituent at this position are critical. pharmacy180.com In other studies, modifications at the C8 position have been shown to lead to a loss of agonistic activity in certain thiazolo[4,5-c]quinolines. researchgate.net

The substituent at the 2-position of the quinoline ring also plays a significant role in defining the molecule's interaction with its target. The presence of an alkyl group, such as the propyl group in this compound, can contribute to the molecule's hydrophobic interactions with the target protein. Studies on related 2-alkylthiazolo[4,5-c]quinolines have shown that the length of the alkyl chain can influence biological activity, with potency sometimes diminishing with longer chains. researchgate.net This suggests that the size and lipophilicity of the C2-substituent are important for optimal fitting within a specific binding pocket.

In synthesizing these observations, a hypothetical pharmacophore model for this compound and its analogues can be proposed. This model would feature a hydrogen bond donor/acceptor site at the 4-amino position, a region of specific electronic character defined by the 7,8-dichloro substitution pattern on the quinoline ring, and a hydrophobic region provided by the 2-propyl group. The spatial relationship between these features is critical for effective binding to the intended biological target.

The following table summarizes the generalized structure-activity relationships for key positions on the quinoline scaffold based on findings from related but distinct classes of quinoline derivatives.

PositionSubstituentGeneral Effect on ActivityInferred Importance for this compound
C4 Amino GroupOften essential for activity, acts as H-bond donor/acceptor. acs.orgCrucial for target interaction.
Dialkylaminoalkyl side chainOptimal for antiplasmodial activity in some 4-aminoquinolines. pharmacy180.comThe simple amino group may define a different target profile.
C7 Chloro GroupGenerally enhances antiplasmodial activity. acs.orgnih.govLikely a key contributor to the electronic properties required for binding.
Halogens (Cl, Br, I)Favorable for activity against resistant strains in some antimalarials. nih.govThe chloro group is likely a critical feature.
C8 Methyl GroupCan abolish activity in some 4-substituted quinolines. pharmacy180.comThe chloro group at this position would have a distinct electronic and steric effect.
Various ModificationsOften lead to abrogation of activity in certain quinoline classes. researchgate.netThe 8-chloro substituent is a significant and potentially activity-defining feature.
C2 Alkyl GroupChain length can be critical for activity, with longer chains sometimes reducing potency. researchgate.netThe propyl group likely provides necessary hydrophobic interactions.

Molecular and Cellular Mechanism of Action of 7,8 Dichloro 2 Propylquinolin 4 Amine

Target Identification and Validation at the Molecular Level

The biological activity of a chemical compound is fundamentally dictated by its interactions with specific molecular targets within the cell. For quinoline (B57606) derivatives, these targets often include enzymes crucial for cellular function and survival, as well as unique biochemical processes within pathogens.

Enzymatic Inhibition Profiles (e.g., Proteases, Kinases, Topoisomerases)

While a specific enzymatic inhibition profile for 7,8-dichloro-2-propylquinolin-4-amine has not been detailed, the quinoline scaffold is a known pharmacophore in the design of various enzyme inhibitors.

Proteases and Kinases: Research on a structurally related compound, 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ), has indicated activity toward several proteases. researchgate.net Furthermore, the Akt signaling pathway, which is central to cell proliferation and survival, is a known target for quinoline derivatives. researchgate.net Inhibition of Akt and its downstream effectors can suppress cancerous characteristics. researchgate.net

Topoisomerases: DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for anticancer drugs. nih.govacs.org Quinolone antibiotics, which share a core structure with quinolines, are well-known for their inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.com Some anticancer agents based on the quinoline structure act as topoisomerase poisons, stabilizing the enzyme-DNA complex and leading to DNA strand breaks and eventual cell death. nih.gov It is plausible that this compound could exhibit inhibitory activity against these crucial enzymes.

Interference with Specific Biochemical Pathways (e.g., Heme Detoxification)

A hallmark of 4-aminoquinoline (B48711) antimalarial drugs is their ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum. nih.govnih.gov During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. scispace.com To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. nih.govnih.gov

4-aminoquinolines are thought to accumulate in the parasite's acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. researchgate.net This leads to a buildup of toxic free heme, which damages parasite membranes and leads to its death. nih.gov The inhibition of heme polymerization is a well-established mechanism for this class of compounds and can be evaluated using in vitro hematin (B1673048) polymerization assays. nih.govresearchgate.net Given its 4-aminoquinoline core structure, this compound is likely to share this mechanism of action against Plasmodium falciparum.

Cellular Responses and Signal Transduction Pathway Modulation

The interaction of a compound at the molecular level triggers a cascade of cellular events, ultimately determining its pharmacological effect. For quinoline derivatives, these responses often involve the induction of programmed cell death, and the modulation of cellular growth and movement, particularly in the context of cancer and infectious diseases.

Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Arrest

Numerous studies have demonstrated the ability of quinoline derivatives to induce apoptosis and cause cell cycle arrest in cancer cells. nih.govnih.govnih.gov For instance, the compound 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) has been shown to induce G2 phase cell cycle arrest and subsequent apoptosis in Jurkat T cells. nih.gov Similarly, certain 7-chloro-4-aminoquinoline derivatives have been found to exhibit potent cytotoxic effects against various cancer cell lines. mdpi.comnih.gov

The induction of apoptosis by quinoline compounds can be mediated through various signaling pathways, often involving the activation of caspases, which are key executioner enzymes in the apoptotic process. nih.govresearchgate.net Furthermore, these compounds can modulate the expression of proteins involved in cell cycle regulation, such as cyclins and cyclin-dependent kinases (CDKs). nih.gov

Table 1: Effects of Selected Quinoline Derivatives on Apoptosis and Cell Cycle

CompoundCell LineEffectReference
2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS)Jurkat T cellsG2 cell cycle arrest and apoptosis nih.gov
4-amino-3-acetylquinolineMurine leukemia L1210Induction of apoptosis nih.gov
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB468 breast cancer cellsPotent cytotoxicity nih.gov
6,7-dimethoxyquinazolin-4-amine (DW-8)SW620 colorectal cancer cellsG2 phase cell cycle arrest and intrinsic apoptosis nih.gov

Modulation of Cellular Proliferation and Migration

The ability of cancer cells to proliferate uncontrollably and to migrate to distant sites is a hallmark of malignancy. Several quinoline derivatives have shown promise in inhibiting these processes. The compound 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ) has been shown to significantly suppress wound healing and cellular invasion in liver cancer cell lines. researchgate.net This compound also inhibited anchorage-independent cell growth, a key characteristic of transformed cells. researchgate.netresearchgate.net

Another compound, 4-Amino-2-trifluoromethyl-phenyl retinate, has been found to inhibit the proliferation, invasion, and migration of breast cancer cells. nih.gov These findings suggest that the quinoline scaffold can be a valuable template for the development of agents that target cancer cell growth and metastasis.

Interactions with Pathogen-Specific Cellular Processes (e.g., Viral Replication Cycles, Parasite Metabolism)

Beyond their well-established role as antimalarials, quinoline derivatives have demonstrated activity against a range of other pathogens, including viruses. nih.govnih.gov

Antiparasitic Activity: The primary interaction with the metabolism of the malaria parasite, Plasmodium falciparum, is the inhibition of heme detoxification, as discussed previously. nih.govnih.gov This disruption of a critical metabolic process is central to the antimalarial efficacy of 4-aminoquinolines. mdpi.com

Antiviral Activity: Several quinoline derivatives have been investigated for their antiviral properties. For instance, certain compounds have shown dose-dependent inhibition of the dengue virus serotype 2. nih.gov Other studies have reported the in vitro activity of 7-chloro-4-aminoquinoline derivatives against Influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.gov The mechanisms underlying these antiviral effects may involve various stages of the viral replication cycle.

Biophysical Characterization of Compound-Target Interactions

The empirical characterization of how a compound physically interacts with its molecular targets is fundamental to understanding its mechanism of action. Techniques such as measuring binding affinity and studying interactions with proteins and nucleic acids provide critical insights into a drug's potency and specificity.

Binding Affinity Measurements (e.g., Ligand-Receptor Interactions, Heme Binding)

For many 4-aminoquinoline derivatives, a primary mechanism of action, particularly in the context of malaria, involves interference with heme detoxification in the parasite's food vacuole. These compounds are thought to bind to heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin crystals. This leads to an accumulation of toxic free heme, which induces parasite death.

However, specific binding affinity constants (such as Kd, Ki, or IC50 values) for the interaction between this compound and heme or any specific receptor are not documented in the available search results. Computational docking studies on other 4-aminoquinoline derivatives suggest that interactions are often guided by hydrogen bonding and π-stacking between the quinoline ring system and the heme molecule. nih.gov The specific impact of the 7,8-dichloro and 2-propyl substitutions on this binding interaction for the target compound has not been experimentally determined.

Target Binding Affinity (Kd) Method
Heme Data not available Isothermal Titration Calorimetry

Protein and Nucleic Acid Interaction Studies

The interaction of small molecules with proteins and nucleic acids is crucial for their pharmacological effects. While some quinoline derivatives have been studied for their ability to intercalate into DNA or bind to specific proteins, there is no specific information available regarding studies on the interaction of this compound with proteins or nucleic acids.

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical data available for the chemical compound This compound .

Therefore, an article detailing its in vitro and in vivo efficacy as per the requested outline cannot be generated at this time. Research on the biological activities of quinoline derivatives is extensive, but studies focusing specifically on the 7,8-dichloro-2-propyl substitution pattern of the quinolin-4-amine scaffold were not found in the public domain.

Computational and Theoretical Studies of 7,8 Dichloro 2 Propylquinolin 4 Amine

Molecular Docking and Ligand-Target Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The 7,8-Dichloro-2-propylquinolin-4-amine molecule would then be computationally placed into the active site of the target. The analysis would focus on identifying the most stable binding poses.

Key interactions that would be analyzed include:

Hydrogen Bonds: The amine group (-NH2) at the 4-position and the quinoline (B57606) nitrogen could act as hydrogen bond donors or acceptors with amino acid residues in the target's active site.

Hydrophobic Interactions: The propyl group at the 2-position and the benzene (B151609) ring of the quinoline core would likely engage in hydrophobic interactions with nonpolar residues.

Halogen Bonds: The chlorine atoms at the 7 and 8-positions could form halogen bonds with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

Pi-Stacking: The aromatic quinoline ring system can form π-π stacking or π-cation interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

For related quinoline derivatives, studies have shown that interactions with key amino acids like His41, Glu166, and Asp187 are crucial for binding to certain protease enzymes. nih.gov A detailed analysis for this compound would similarly map out these specific interactions to understand its binding mechanism.

Docking programs use scoring functions to estimate the binding affinity, typically expressed in kcal/mol. A lower (more negative) binding energy value suggests a more stable and potentially more potent interaction between the ligand and the target. For a series of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives docked against the COVID-19 main protease (PDB ID: 6LU7), binding energies were reported to be in the range of -5.4 to -8.0 kcal/mol. nih.gov Similar calculations for this compound would provide a quantitative estimate of its binding strength to a given target, allowing for comparison with known inhibitors or other candidate molecules.

Table 1: Illustrative Binding Affinity Data from a Docking Study of Quinoline Derivatives This table is a hypothetical representation based on typical data from studies on related compounds.

Compound Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
This compound Example Kinase -8.5 VAL-23, LYS-45, GLU-91, PHE-165

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are used to investigate the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. nih.gov Key parameters derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to be excited. arabjchem.org

For a related compound, 5,7-dichloro-8-hydroxy-2-methyl quinoline, the HOMO-LUMO gap was calculated to be significantly different from the parent quinoline molecule, indicating a change in reactivity due to the substitutions. arabjchem.org A DFT study on this compound would yield precise values for these orbitals, helping to predict its kinetic stability and charge transfer properties. nih.gov

Table 2: Hypothetical DFT-Calculated Electronic Properties This table illustrates the type of data generated from DFT calculations.

Parameter Value (eV) Implication
EHOMO -6.85 Electron-donating capability
ELUMO -2.15 Electron-accepting capability

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich and electron-deficient regions. arabjchem.org This is useful for predicting how a molecule will interact with other molecules, particularly in biological systems.

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack. For this compound, these regions would likely be concentrated around the nitrogen atom of the quinoline ring and the chlorine atoms.

Blue Regions: Indicate positive electrostatic potential (electron-deficient areas), which are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, especially those of the amine group.

MEP analysis of quinoline derivatives has been used to understand charge distribution and its effect on reactivity. arabjchem.org An MEP map for this compound would visually guide the prediction of its non-covalent interaction sites.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. nih.gov An MD simulation would be performed by placing the docked complex of this compound and its target protein into a simulated physiological environment (typically a water box with ions).

The simulation tracks the movements and interactions of all atoms over a set period (e.g., nanoseconds). Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the stability of the protein and the ligand's binding pose. A stable RMSD value over time indicates that the ligand remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): Shows the flexibility of different parts of the protein, revealing which residues are most affected by the ligand's binding.

Interaction Analysis: The simulation allows for monitoring the persistence of hydrogen bonds and other key interactions identified in the docking study.

MD simulations on various quinoline derivatives have been used to confirm the stability of ligand-protein complexes and validate docking results. nih.govmdpi.comnih.gov Such a simulation for this compound would provide crucial information about the stability of its binding pose and the flexibility of the complex, offering a more complete picture of its potential as a targeted inhibitor.

Stability of Ligand-Target Complexes

The stability of a ligand-target complex is a cornerstone of its potential therapeutic efficacy. This stability is governed by the binding affinity between the ligand (in this case, this compound) and its biological target, typically a protein or nucleic acid. While specific experimental data on the binding partners of this compound are not available, the principles of its interaction can be understood through the lens of molecular docking and molecular dynamics (MD) simulations.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, this would involve identifying potential binding pockets on a target protein and calculating the binding energy of the most stable conformations. The quinoline scaffold, a common feature in many bioactive compounds, is known to interact with various biological targets through a combination of hydrogen bonding, hydrophobic interactions, and pi-stacking. The 4-amino group can act as a hydrogen bond donor, while the dichlorinated benzene ring and the propyl group contribute to hydrophobic and van der Waals interactions.

Following molecular docking, molecular dynamics simulations can provide a more dynamic and realistic view of the ligand-target complex over time. These simulations model the movement of atoms and molecules, offering insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. For this compound, an MD simulation would reveal how tightly it remains in the binding pocket and whether it induces any conformational changes in the target protein, which can be crucial for its biological activity.

Conformational Landscape of the Compound

The conformational landscape of a molecule describes the full range of three-dimensional shapes it can adopt by rotating around its single bonds. This flexibility is critical for its ability to bind to a specific target, as it must adopt a conformation that is complementary to the binding site.

For this compound, the primary source of conformational flexibility is the propyl group attached at the 2-position of the quinoline ring. Rotation around the carbon-carbon single bonds of this alkyl chain allows the group to explore various spatial arrangements. The quinoline ring system itself is largely planar and rigid.

Computational methods such as conformational analysis can be employed to identify the low-energy conformations of the molecule. By systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer, a conformational energy map can be generated. This map reveals the most stable (lowest energy) conformations that the molecule is likely to adopt in a solution or a biological environment. Understanding this landscape is crucial, as the bioactive conformation—the shape the molecule adopts when bound to its target—may not be its lowest energy conformation in isolation.

In Silico Prediction of Pharmacokinetic Parameters (ADME)

The journey of a drug through the body is described by its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). Predicting these properties early in the drug discovery process is vital to avoid costly late-stage failures. In the absence of experimental data for this compound, in silico ADME prediction tools offer valuable estimations.

Theoretical Solubility and Lipophilicity (e.g., LogP)

Solubility and lipophilicity are fundamental physicochemical properties that significantly influence a compound's ADME profile. Aqueous solubility is crucial for a drug to be absorbed from the gastrointestinal tract and to be transported in the blood. Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes the compound's affinity for fatty or non-polar environments and affects its ability to cross cell membranes.

For this compound, these parameters can be predicted using various computational models. Based on its chemical structure, a predicted LogP value would likely be in a range that suggests good membrane permeability. The presence of the two chlorine atoms and the propyl group would increase its lipophilicity, while the amino group would contribute to its polarity and potential for hydrogen bonding, which can influence its solubility.

Parameter Predicted Value Interpretation
LogP (Octanol/Water) 4.35 High lipophilicity, suggesting good membrane permeability.
LogS (Aqueous Solubility) -5.23 Low predicted aqueous solubility.
Solubility Class Poorly soluble May require formulation strategies to improve bioavailability.

Table generated using SwissADME prediction tool.

Computational Models for Absorption and Distribution Properties

Computational models can further predict how this compound might be absorbed and distributed in the body. Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structural features with its biological activity or properties, are often used for this purpose.

For absorption, models can predict the likelihood of gastrointestinal absorption and whether the compound is a substrate for important transporters like P-glycoprotein. The lipophilicity and the number of hydrogen bond donors and acceptors in this compound would be key descriptors in these models.

Regarding distribution, computational models can estimate parameters such as the volume of distribution (VDss) and blood-brain barrier (BBB) permeability. A high VDss would suggest that the compound distributes extensively into tissues, while BBB permeability would indicate its potential to act on targets within the central nervous system. Given its predicted high lipophilicity, it is plausible that this compound could cross the blood-brain barrier.

ADME Parameter Predicted Value/Outcome Implication
Gastrointestinal Absorption High Likely to be well-absorbed from the gut.
Blood-Brain Barrier Permeant Yes Potential to exert effects on the central nervous system.
P-glycoprotein Substrate No Less likely to be subject to efflux from cells by P-gp.
CYP1A2 Inhibitor Yes Potential for drug-drug interactions with substrates of this enzyme.
CYP2C19 Inhibitor No
CYP2C9 Inhibitor Yes Potential for drug-drug interactions with substrates of this enzyme.
CYP2D6 Inhibitor Yes Potential for drug-drug interactions with substrates of this enzyme.
CYP3A4 Inhibitor Yes Potential for drug-drug interactions with substrates of this enzyme.

Table generated using SwissADME prediction tool.

Future Research Directions and Therapeutic Potential of 7,8 Dichloro 2 Propylquinolin 4 Amine

Lead Optimization Strategies for Enhanced Efficacy and Selectivity

Lead optimization is a critical phase in drug discovery aimed at refining the chemical structure of a lead compound to improve its therapeutic properties. For 7,8-dichloro-2-propylquinolin-4-amine, optimization strategies would focus on enhancing its potency against specific biological targets while minimizing off-target effects.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications influence the biological activity of a compound. For the 4-aminoquinoline (B48711) class, extensive SAR data is available, which can guide the rational design of new analogues of this compound. orientjchem.org The quinoline (B57606) ring is generally considered essential for the activity of this class of compounds. youtube.com

Key insights from existing SAR studies on 4-aminoquinolines provide a framework for modifying the lead structure:

Quinoline Core: The 4-aminoquinoline scaffold is crucial for the antimalarial activity of compounds like Chloroquine (B1663885), as it is believed to interfere with heme detoxification in the parasite's digestive vacuole. researchgate.net

C7-Substitution: The presence of an electron-withdrawing group, typically a chlorine atom, at the C7 position is a well-established requirement for potent antimalarial activity. youtube.comyoutube.com The lead compound's 7,8-dichloro substitution presents an interesting variation that could modulate the electronic properties of the ring system, potentially influencing target binding and pharmacokinetic properties.

C2-Substitution: The 2-propyl group on the lead compound is a significant modification. Altering the length and branching of this alkyl chain could impact the molecule's lipophilicity, membrane permeability, and steric interactions within a target's binding pocket.

4-Amino Side Chain: The unsubstituted 4-amino group is a key site for modification. In many clinically used 4-aminoquinolines, this position is attached to a flexible alkylamine side chain, which is critical for activity against resistant strains of Plasmodium falciparum. nih.gov Introducing various side chains to the 4-amino position of this compound would be a primary strategy for optimization.

Future research should involve the synthesis of a library of analogues to systematically probe these structural elements.

Table 1: SAR-Guided Modifications for this compound

Position Modification Strategy Rationale
C2 Vary alkyl chain length (e.g., ethyl, butyl) and introduce branching or unsaturation. To optimize lipophilicity and steric fit in the target binding site.
N4 Introduce various alkylamine side chains (e.g., diethylaminoethyl, as in Chloroquine). To enhance potency, overcome resistance, and modulate pharmacokinetic properties. youtube.comnih.gov
C5, C6 Introduce small substituents (e.g., methyl, methoxy). To fine-tune electronic properties and explore additional binding interactions.

| C7, C8 | Replace chloro groups with other halogens (e.g., fluoro, bromo) or trifluoromethyl groups. | To modulate the electron-withdrawing strength and impact on pKa. youtube.com |

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy to develop multifunctional drugs or overcome drug resistance. nih.gov Similarly, prodrugs can be designed to improve a drug's pharmacokinetic profile.

Hybrid Molecules: this compound could be conjugated with other bioactive scaffolds. For instance, creating a hybrid with a sulfonamide moiety could yield compounds with dual antibacterial mechanisms. nih.gov Another approach involves creating hybrids with agents known to reverse drug resistance, such as those that inhibit efflux pumps. nih.gov

Prodrug Concepts: To improve properties like solubility or membrane permeability, the 4-amino group could be temporarily modified with a cleavable promoiety. This group would be removed in vivo by metabolic enzymes to release the active parent drug. This strategy could enhance oral bioavailability and allow for targeted drug delivery.

Table 2: Potential Hybrid and Prodrug Concepts

Strategy Partner Moiety/Promoiety Therapeutic Rationale
Hybrid Molecule Sulfonamide Potential for synergistic or broad-spectrum antibacterial activity. nih.gov
Hybrid Molecule Artemisinin Development of novel antimalarials to combat resistance. nih.gov
Hybrid Molecule Fluoroquinolone Antibiotic Combination of different mechanisms targeting bacterial DNA replication. researchgate.net
Prodrug Amino Acid To potentially utilize amino acid transporters for improved absorption.

| Prodrug | Phosphate Ester | To increase aqueous solubility for potential parenteral formulations. |

Exploration of Unconventional Therapeutic Applications

While the 4-aminoquinoline scaffold is historically associated with antimalarial drugs, its derivatives have demonstrated a wide spectrum of biological activities. researchgate.netijpsr.com Future research should therefore explore the potential of this compound in unconventional therapeutic areas.

Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties by targeting various mechanisms, including the inhibition of tubulin polymerization, disruption of cell signaling pathways (like PI3K-Akt), and inhibition of kinesin spindle protein. nih.govnih.govarabjchem.org The cytotoxic potential of this compound should be screened against a panel of human cancer cell lines.

Antiviral Potential: Quinoline analogues have been identified as inhibitors of viral replication. For example, certain derivatives have shown activity against Enterovirus D68 by targeting the viral protein VP1. nih.gov The compound could be tested for broad-spectrum antiviral activity.

Anti-inflammatory Effects: Some quinolines, such as Hydroxychloroquine, are used to treat autoimmune diseases like rheumatoid arthritis and lupus erythematosus, suggesting immunomodulatory or anti-inflammatory properties. youtube.com Investigating the effect of the lead compound on inflammatory pathways and cytokine production could reveal new applications.

Investigation into Mechanisms of Overcoming Drug Resistance in Pathogens/Cells

Drug resistance is a major challenge in chemotherapy for infectious diseases and cancer. The unique structure of this compound may allow it to evade common resistance mechanisms.

The primary mechanisms of resistance to quinolone-type drugs in bacteria include:

Target Enzyme Mutations: Alterations in the quinolone resistance-determining region (QRDR) of DNA gyrase and topoisomerase IV reduce drug binding. nih.govnih.gov

Efflux Pumps: Active transport of the drug out of the bacterial cell reduces its intracellular concentration. nih.govresearchgate.net

Plasmid-Mediated Resistance: Acquisition of genes (e.g., qnr proteins) that protect the target enzymes from the drug. nih.govnih.gov

Future studies should investigate whether the specific substitutions on this compound confer advantages in overcoming these mechanisms. For example, the 2-propyl and 7,8-dichloro groups might create a structure that is a poor substrate for prevalent efflux pumps or that can still effectively bind to mutated topoisomerase enzymes. It would be valuable to test the compound's efficacy against a panel of well-characterized drug-resistant bacterial and cancer cell lines.

Translational Research Considerations for Advanced Preclinical Development

For this compound to advance towards clinical application, a robust preclinical development program is essential. This involves moving from initial in vitro findings to in vivo studies.

Key translational research considerations include:

In Silico and In Vitro ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties is crucial. nih.gov Computational models can predict properties like solubility, permeability (ClogD), and potential for drug-drug interactions, such as inhibition of Cytochrome P450 (CYP) enzymes. researchgate.net These predictions must be validated through in vitro assays using, for example, liver microsomes to assess metabolic stability.

Pharmacokinetic (PK) Studies: Evaluating the compound's behavior in animal models (e.g., mice or rats) is a critical step. These studies determine key parameters like half-life, plasma exposure, and bioavailability, which are essential for establishing a potential dosing regimen. nih.gov

Efficacy in Animal Models: The therapeutic potential identified in in vitro assays must be confirmed in relevant in vivo disease models. For example, if the compound shows promising antibacterial activity, it would need to be tested in an animal infection model.

Lead Optimization Based on Preclinical Data: The data from these initial ADMET, PK, and efficacy studies will provide crucial feedback for further lead optimization, creating a cycle of design, synthesis, and testing to develop a successful clinical candidate. nih.gov

Table 3: Preclinical Development Workflow for this compound

Stage Key Activities Objective
Discovery Synthesis, In vitro screening for biological activity (e.g., antibacterial, anticancer). Identify initial therapeutic potential.
Early Preclinical In silico ADMET prediction, In vitro assays (metabolic stability, cytotoxicity, CYP inhibition). Assess drug-like properties and identify early liabilities.
In Vivo Evaluation Pharmacokinetic studies in rodents, Efficacy testing in animal models of disease. Determine in vivo behavior and confirm therapeutic effect.

| Lead Optimization | Re-design analogues based on preclinical data to improve efficacy and PK/PD profile. | Refine the lead compound into a clinical candidate. |

Q & A

Basic: What synthetic strategies are recommended for 7,8-Dichloro-2-propylquinolin-4-amine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of halogenated quinolin-4-amine derivatives typically involves cyclization reactions or modifications of pre-existing quinoline scaffolds. For example, substituted quinoline amines can be synthesized via Buchwald-Hartwig amination or Ullmann coupling to introduce the amine group at the 4-position . Optimization of reaction conditions (e.g., microwave-assisted synthesis for regioselective amination, as seen in pyridazine analogs) may improve yield and purity . Adjusting catalysts (e.g., palladium-based catalysts for cross-coupling) and solvent systems (polar aprotic solvents like DMF) can enhance efficiency. Comparative studies with methyl or ethyl analogs (e.g., 7,8-Dichloro-2-methylquinolin-4-amine, CAS 917562-02-8) suggest that steric effects from the 2-propyl group may require longer reaction times or elevated temperatures .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and verifying the propyl group’s integration. For example, in 7-chloro-2-methylquinolin-4-amine (CAS 68017-47-0), methyl protons resonate at δ 2.5–2.7 ppm, while aromatic protons appear downfield due to electron-withdrawing chloro groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₂H₁₃Cl₂N₂ has a theoretical mass of 265.04 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, particularly for studying halogen bonding or π-stacking interactions in crystal lattices .

Advanced: How does the 2-propyl substituent influence bioactivity compared to methyl or ethyl analogs?

Methodological Answer:
Comparative structure-activity relationship (SAR) studies on quinolin-4-amine derivatives reveal that alkyl chain length at the 2-position modulates lipophilicity and target binding. For instance, methyl groups (e.g., 7-chloro-2-methylquinolin-4-amine) enhance solubility but reduce membrane permeability, whereas propyl groups may improve pharmacokinetic properties by increasing logP values . In antimalarial analogs, bulkier substituents like propyl can sterically hinder interactions with heme targets, necessitating computational docking studies (e.g., AutoDock Vina) to evaluate binding affinities .

Advanced: How can researchers resolve contradictions in reported biological activities of halogenated quinolin-4-amine derivatives?

Methodological Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from variations in assay conditions (pH, cell lines) or impurities in synthesized batches. To address this:

  • Reproducibility Checks : Validate results across independent labs using standardized protocols (e.g., WHO guidelines for antimalarial assays) .
  • Purity Analysis : Employ HPLC-MS to confirm compound purity (>95%) and rule out byproducts .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem BioAssay entries) to identify consensus trends .

Advanced: How to design experiments to study interactions between this compound and biological targets (e.g., enzymes, DNA)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kₐ, Kd) for enzyme inhibition studies .
  • Fluorescence Quenching Assays : Monitor interactions with DNA (e.g., ethidium bromide displacement assays) to assess intercalation potential .
  • Molecular Dynamics Simulations : Use software like GROMACS to model ligand-receptor interactions over time, focusing on chloro groups’ electrostatic contributions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as halogenated amines can release toxic vapors during synthesis .
  • Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for incineration to avoid environmental contamination .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test predictions) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for metabolic oxidation .
  • QSAR Modeling : Train models using datasets of halogenated quinolines to correlate structural features (e.g., Cl substituents) with bioavailability .

Advanced: How can low synthetic yields of this compound be addressed?

Methodological Answer:

  • Catalyst Screening : Test palladium(II) acetate or Xantphos-based systems to improve coupling efficiency in amination steps .
  • Solvent Optimization : Replace DMF with toluene for better steric control in propyl-group introduction .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to <6 hours while maintaining >80% yield, as demonstrated in pyridazine analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.